Pigment Yellow 183

Description

Structure

3D Structure of Parent

Properties

CAS No. |

65212-77-3 |

|---|---|

Molecular Formula |

C16H12CaCl2N4O7S2 |

Molecular Weight |

547.4 g/mol |

IUPAC Name |

calcium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H12Cl2N4O7S2.Ca/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29); |

InChI Key |

RWRFRSZHRFHQEO-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)[O-])Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O.[Ca] |

Other CAS No. |

65212-77-3 |

physical_description |

Other Solid; Dry Powder |

Synonyms |

pigment yellow 183 |

Origin of Product |

United States |

Foundational & Exploratory

Pigment Yellow 183 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Pigment Yellow 183 (PY 183), a monoazo calcium salt lake pigment. It covers the chemical structure, physicochemical properties, synthesis, and key performance characteristics relevant to its application in various industries. This document is intended for researchers, scientists, and professionals in fields requiring a thorough understanding of this high-performance colorant.

Chemical Identity and Structure

This compound is a reddish-shade yellow pigment known for its excellent heat stability and lightfastness.[1][2] Its chemical identity is well-defined by its CAS number, IUPAC name, and molecular structure.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 65212-77-3 | [3][4] |

| IUPAC Name | calcium;4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate | [1] |

| C.I. Name | This compound | [1] |

| C.I. Number | 18792 | [4] |

| Molecular Formula | C16H10CaCl2N4O7S2 | [3][4] |

| Molecular Weight | 549.41 g/mol | [3] |

| Chemical Class | Monoazo Yellow, Calcium Salt Lake | [4][5] |

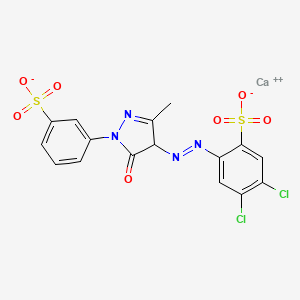

The molecular structure of this compound features a pyrazolone-based monoazo chromophore complexed with a calcium ion. This structure is fundamental to its color and stability properties.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Performance Properties

This compound is valued for its excellent thermal stability, lightfastness, and migration resistance, making it suitable for demanding applications.[1][6]

Table 2: Physicochemical and Fastness Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellow Powder | [7] |

| Shade | Reddish Yellow | [4][7] |

| Density (g/cm³) | 1.48 - 1.90 | [4][6] |

| Oil Absorption ( g/100g ) | 40 - 55 | [7][8] |

| pH Value | 5.0 - 8.0 | [7] |

| Heat Resistance (°C) | 280 - 300 | [4][7][8] |

| Light Fastness (Blue Wool Scale) | 7 - 8 | [1][4] |

| Migration Resistance (Grey Scale) | 5 | [4] |

| Acid Resistance (1-5 Scale) | 5 | [4][8] |

| Alkali Resistance (1-5 Scale) | 5 | [4][8] |

| Water Resistance (1-5 Scale) | 4 - 5 | [6][8] |

| Oil Resistance (1-5 Scale) | 4 - 5 | [6][8] |

| Alcohol Resistance (1-5 Scale) | 4 - 5 | [6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, coupling, and laking.[2][9]

The general manufacturing process involves:

-

Diazotization: 2-Amino-4,5-dichlorobenzenesulfonic acid is treated with a solution of sodium nitrite (B80452) in an acidic medium to form a diazonium salt.[10]

-

Coupling: The resulting diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone in a weakly acidic medium.[2][10]

-

Laking: The resulting water-soluble dye is converted into an insoluble pigment by precipitation with a calcium chloride solution.[2][10]

-

Finishing: The pigment is then filtered, washed, dried, and pulverized to the desired particle size.[10]

Figure 2: Synthesis Workflow of this compound

Caption: Manufacturing process of this compound.

Experimental Protocols

The performance properties of this compound are determined using standardized testing methodologies. Below are outlines of the protocols for key properties.

Heat Stability Testing

The heat stability of a pigment is its ability to withstand high temperatures without significant color change.

-

Principle: A plastic material (e.g., HDPE) containing the pigment is subjected to a series of increasing temperatures in an injection molding machine or oven for a specified dwell time.[11] The color change is then measured against a standard.

-

Methodology (based on DIN 12877 / ISO 787-21):

-

Prepare a standardized dispersion of this compound in a polymer (e.g., High-Density Polyethylene - HDPE) at a defined concentration (e.g., 1/3 standard depth with 1% titanium dioxide).[12]

-

Process the mixture in an injection molding machine at a starting temperature (e.g., 200°C) with a dwell time of 5 minutes.[11]

-

Increase the temperature in intervals (e.g., 20°C) and produce a new specimen at each temperature, maintaining the same dwell time.[11]

-

Allow the specimens to cool to room temperature.

-

Measure the color difference (ΔE*ab) between the specimen processed at the higher temperatures and the one processed at the lowest temperature using a spectrophotometer (in accordance with DIN 6174).[12]

-

The heat resistance is defined as the temperature at which the color change (ΔE*ab) becomes equal to or greater than a specified value (e.g., 3).[9][12]

-

Lightfastness Testing

Lightfastness measures the resistance of a pigment to color change upon exposure to light.

-

Principle: Samples of the pigmented material are exposed to a standardized artificial light source that simulates natural daylight. The change in color is compared to a set of blue wool standards.

-

Methodology (based on ASTM D4303 / ISO 4892-2):

-

Prepare test panels of the pigment dispersed in a suitable medium (e.g., a coating or plastic).

-

Place the test panels and a set of Blue Wool Scale standards (ranging from 1 to 8, with 8 being the most lightfast) in a xenon-arc lightfastness apparatus.[1][12]

-

Expose the samples to a controlled cycle of light and humidity, simulating indoor or outdoor conditions.[1]

-

Periodically mask a portion of the samples to create an unexposed area for comparison.

-

The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the test specimen.[9][12] The rating is given as the number of the corresponding Blue Wool standard.[12]

-

Migration Resistance Testing

Migration resistance is the ability of a pigment to remain within the material it colors without bleeding into adjacent materials.

-

Principle: A colored plastic sample is placed in direct contact with a white, plasticized PVC sheet under specified conditions of temperature and pressure. The degree of color transfer to the white sheet is then assessed.[12]

-

Methodology (based on DIN 53775):

-

Prepare a colored test sheet of the plastic containing this compound.

-

Place this colored sheet in direct contact with a white, flexible PVC contact sheet.[12]

-

Apply a specified pressure (e.g., 3 kg/cm ²) to the assembly and place it in an oven at a set temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[9]

-

After the test period, remove the assembly and allow it to cool.

-

Visually assess the staining on the white PVC sheet and rate it against the ISO 105-A03 grayscale for assessing staining.[12] A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.[12]

-

Figure 3: Experimental Workflow for Pigment Property Testing

Caption: Standardized testing workflow for key pigment properties.

Applications

The excellent performance characteristics of this compound make it suitable for a wide range of applications, particularly in the plastics and coatings industries.[1][4]

-

Plastics: It is highly recommended for coloring plastics that require high-temperature processing, such as:

-

Coatings: Recommended for powder coatings and coil coatings due to its good weather resistance and dispersibility.[1]

-

Inks: It finds use in various ink systems, including offset, water-based, solvent-based, and UV inks.[6]

Conclusion

This compound is a high-performance organic pigment offering an excellent balance of properties, including high heat stability, very good lightfastness, and excellent migration resistance. Its well-defined chemical structure and robust performance, validated through standardized testing protocols, make it a reliable choice for demanding applications in plastics, coatings, and inks. This guide provides the foundational technical information for researchers and professionals to effectively evaluate and utilize this compound in their specific applications.

References

- 1. micomlab.com [micomlab.com]

- 2. justpaint.org [justpaint.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. testinglab.com [testinglab.com]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]

- 9. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 10. zeyachem.net [zeyachem.net]

- 11. aquaterra.com.co [aquaterra.com.co]

- 12. additivesforpolymer.com [additivesforpolymer.com]

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of C.I. 18792 (Pigment Yellow 183)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway, mechanism, and key experimental protocols for C.I. 18792, an organic compound belonging to the monoazo pyrazolone (B3327878) class of pigments. Also known as Pigment Yellow 183, it is a reddish-yellow pigment valued for its excellent heat stability and lightfastness, making it suitable for coloring plastics that undergo high-temperature processing, such as HDPE and ABS.[1][2]

Core Synthesis Pathway

The synthesis of C.I. 18792 is a multi-step process that follows the fundamental principles of azo colorant chemistry. It involves two primary reactions: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. The resulting water-soluble dye is then converted into an insoluble pigment through a laking process.[1][3][4]

The overall synthesis can be summarized as follows:

-

Diazotization: 2-Amino-4,5-dichlorobenzenesulfonic acid is converted into a reactive diazonium salt.[1][3]

-

Azo Coupling: The diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.[3]

-

Laking: The resulting soluble azo compound is treated with a calcium salt, typically calcium chloride, to form the final insoluble calcium salt pigment.[1][5]

The chemical structure of C.I. This compound is the calcium salt of 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulfonate.[1][6]

Reaction Mechanisms

2.1 Diazotization Diazotization is the process of converting a primary aromatic amine into a diazonium salt. The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.[7]

The mechanism involves the following steps:

-

Formation of the nitrosating agent (nitrous acid) from sodium nitrite and hydrochloric acid.

-

Protonation of nitrous acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine (2-Amino-4,5-dichlorobenzenesulfonic acid).

-

A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium salt.

Maintaining a low temperature (typically 0-5 °C) is critical during this stage to prevent the unstable diazonium salt from decomposing and to minimize side reactions.[8][9]

2.2 Azo Coupling Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[10] The coupling component, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, is an activated nucleophile. The reaction is sensitive to pH; for this specific synthesis, it is carried out in a weakly acidic medium (pH 5-6.5).[1][8] The diazonium cation attacks the activated carbon position of the pyrazolone ring, leading to the formation of the characteristic azo linkage (-N=N-), which is the chromophore responsible for the pigment's color.[11]

The color of azo compounds arises from the extended system of conjugated double bonds, which includes the azo group and the aromatic rings. This delocalized system of π-electrons absorbs light in the visible spectrum, and the observed color is the complement of the absorbed light.[4][12]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of C.I. 18792, based on information from patents and technical literature.[1][8]

3.1. Step 1: Preparation of the Diazonium Salt Solution (Diazo Component)

-

Charge a reaction vessel (diazotization tank) with water and add 2-amino-4,5-dichlorobenzenesulfonic acid.

-

Adjust the temperature and add an appropriate base (e.g., ammonia) to aid dissolution.

-

Cool the mixture to a temperature between 0-5 °C using an ice bath.

-

Slowly add concentrated hydrochloric acid while maintaining the low temperature.

-

Introduce a solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Stir the mixture for an additional 20-40 minutes after the addition is complete.

-

Verify the completion of the diazotization reaction using a potassium iodide-starch paper test (a blue-black color indicates excess nitrous acid).

-

Filter the resulting diazonium salt suspension to remove any impurities. The cold filtrate is the diazo liquid, ready for the coupling step.

3.2. Step 2: Azo Coupling and Laking

-

In a separate vessel (coupling tank), dissolve the coupling component, 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, in a suitable solvent or aqueous base.

-

Adjust the pH of the coupling solution to a weakly acidic range (pH 6.0-6.5) using a buffer like acetic acid.[8]

-

Slowly add the cold diazo liquid from Step 1 to the coupling solution with vigorous stirring. The temperature should be maintained at a low level.

-

Simultaneously, add a base solution (e.g., sodium carbonate) to maintain the pH within the optimal range for coupling.

-

After the coupling is complete, introduce a solution of calcium chloride to precipitate the insoluble calcium salt of the azo dye.

-

The reaction mixture is then subjected to post-treatment, which may include heating to a specific temperature to promote crystal growth and improve pigment properties. Additives such as emulsifiers and antioxidants may also be introduced at this stage.[8]

-

The pigment slurry is then cooled.

3.3. Step 3: Isolation and Drying

-

The precipitated pigment is isolated by filtration (e.g., using a pressure filter).

-

The filter cake is washed thoroughly with water to remove residual salts and impurities until the filtrate is neutral.

-

The washed pigment is dried in an oven at a controlled temperature (e.g., 80-85 °C) for an extended period (e.g., 22-26 hours).[8]

-

The dried pigment is then pulverized to obtain a fine powder of the final product, C.I. 18792.

Quantitative Data

The following table summarizes the reactant quantities from a patented synthesis example and the typical performance characteristics of the final pigment.

| Parameter | Value / Specification | Reference |

| Reactants (Example) | ||

| 2-Amino-2,5-dichlorobenzenesulfonic acid | 120 parts by weight | [8] |

| Hydrochloric Acid | 135 parts by weight | [8] |

| Sodium Nitrite (Ya Na) | 35 parts by weight | [8] |

| Reaction Conditions | ||

| Diazotization Temperature | 3-6 °C | [8] |

| Coupling pH | 6.0 - 6.5 | [8] |

| Drying Temperature | 80 - 85 °C | [8] |

| Drying Time | 22 - 26 hours | [8] |

| Pigment Properties | ||

| Heat Resistance (in HDPE) | 300 °C | [1][2][13] |

| Light Fastness (Blue Wool Scale, 1-8) | 7-8 | [1][6][13] |

| Migration Resistance (1-5) | 5 | [13] |

| Acid Resistance (1-5) | 5 | [13] |

| Alkali Resistance (1-5) | 5 | [13] |

| Density | 1.70 g/cm³ | [6] |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflow for C.I. 18792.

Caption: Synthesis pathway of C.I. 18792 from its precursors.

Caption: General experimental workflow for the laboratory synthesis of C.I. 18792.

References

- 1. zeyachem.net [zeyachem.net]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. This compound [dyestuffintermediates.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 65212-77-3 [amp.chemicalbook.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. CN102153881A - Preparation method of P.Y.183 permanent pigment yellow - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 12. steemit.com [steemit.com]

- 13. This compound | Fast Yellow K2270 | CAS 65212-77-3 | Origo Chem [origochem.com]

Spectroscopic and Structural Characterization of Pigment Yellow 183 (CAS No. 65212-77-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural and physical properties of the organic pigment with CAS number 65212-77-3, identified as Pigment Yellow 183. While specific, publicly archived spectroscopic datasets (NMR, IR, Mass Spectrometry) for this compound are limited, this document outlines the standard, state-of-the-art experimental protocols for obtaining and interpreting such data. This guide serves as a foundational resource for researchers engaged in the analysis, characterization, and application of this pigment.

Chemical Identity and Physical Properties

This compound is a monoazo calcium salt pigment. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification of CAS No. 65212-77-3

| Identifier | Value |

| Chemical Name | calcium 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulfonate |

| Synonyms | This compound, P.Y. 183, C.I. 18792, Paliotol Yellow K 2270 |

| Molecular Formula | C₁₆H₁₀Cl₂CaN₄O₇S₂ |

| Molecular Weight | 545.38 g/mol |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Yellow powder |

| Heat Resistance | Up to 300°C in HDPE |

| Lightfastness | 7-8 (on a scale of 1-8) |

| Migration Resistance | Excellent |

Synthesis of this compound

The synthesis of this compound involves a multi-step process beginning with the diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid. This is followed by a coupling reaction with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone. The resulting product is then converted to its calcium salt.

Crystallographic Data

The crystal structure of this compound (α-phase) has been determined from X-ray powder diffraction data. A summary of the crystallographic data is presented in Table 3.

Table 3: Crystallographic Data for this compound (α-phase)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.88 |

| b (Å) | 6.85 |

| c (Å) | 14.21 |

| β (°) | 106.9 |

| Volume (ų) | 2129 |

| Z | 4 |

Guide to Spectroscopic Analysis

The following sections provide detailed experimental protocols for obtaining NMR, IR, and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Due to the limited solubility of this compound in common deuterated solvents, a suitable solvent system must be empirically determined. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of DMSO-d₆ with a small amount of a suitable acid or base may aid in dissolution. The sample should be dissolved to the highest possible concentration, and any particulate matter should be removed by filtration through a glass wool plug into the NMR tube.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve adequate signal dispersion and sensitivity for both ¹H and ¹³C NMR.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, depending on the concentration and desired signal-to-noise ratio.

-

Reference: Solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Table 4: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data to be determined |

Table 5: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data to be determined |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The KBr pellet method is standard for solid organic compounds. A small amount of the pigment (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A spectrum of a pure KBr pellet should be acquired as a background.

-

Table 6: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Broad | O-H stretch (of water), N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1670 | Strong | C=O stretch (amide/pyrazolone) |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | N=N stretch (azo group) |

| ~1200-1100 | Strong | S=O stretch (sulfonate) |

| ~850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: The sample should be dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, possibly with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to aid ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source. Electrospray ionization (ESI) in negative ion mode is likely to be most effective for this anionic compound.

-

Data Acquisition:

-

Ionization Mode: Negative ESI.

-

Mass Range: m/z 100-1000.

-

Fragmentation: Tandem MS (MS/MS) experiments should be performed on the parent ion to elucidate the fragmentation pattern.

-

Table 7: Expected Mass Spectrometry Data for this compound

| m/z | Ion Identity |

| Data to be determined | [M-Ca]²⁻ or [M-2H]²⁻ |

| Data to be determined | [M-Ca+H]⁻ |

| Data to be determined | Fragmentation ions |

Workflow for Spectroscopic Analysis

The general workflow for the comprehensive spectroscopic analysis of an organic pigment like this compound is illustrated below.

Pigment Yellow 183 molecular formula and weight

An In-depth Technical Guide to Pigment Yellow 183

This technical guide provides a comprehensive overview of this compound (C.I. 18792), detailing its chemical and physical properties. This document is intended for researchers, scientists, and professionals in the chemical and materials science industries who require detailed technical information on this high-performance pigment.

Chemical Identity and Molecular Structure

This compound is a monoazo yellow pigment, chemically identified as the calcium salt of 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzenesulphonate.[1] Its molecular structure is characterized by a single azo group, which is typical for this class of pigments.

There are slight variations in the reported molecular formula and weight, primarily distinguishing between the free acid form and its calcium salt, which is the commercially available pigment.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various technical sources.

| Property | Value |

| Chemical Identifiers | |

| C.I. Name | This compound |

| C.I. Number | 18792 |

| CAS Number | 65212-77-3[1][2][5][6] |

| EINECS Number | 265-634-4[1][6] |

| Physical Properties | |

| Density | 1.42 - 1.90 g/cm³[5][6][7][9] |

| Oil Absorption | 40 - 65 ml/100g[5][7][8][10] |

| Specific Surface Area | 27 m²/g[6] |

| pH of Aqueous Solution | 5.0 - 8.0[5][8][10] |

| Thermal Properties | |

| Heat Resistance | Up to 300°C[1][3][6][10][11] |

| Fastness Properties (1-8 Scale for Light; 1-5 for others) | |

| Light Fastness | 7 - 8[1][3][6][10] |

| Water Resistance | 4 - 5[1][3][5][7][11] |

| Oil Resistance | 4 - 5[1][3][5][7][11] |

| Acid Resistance | 5[1][3][5][6][7][11] |

| Alkali Resistance | 5[1][3][5][6][7][11] |

| Alcohol Resistance | 4 - 5[1][3][10][11] |

| Migration Resistance | 5[6][10] |

Experimental Protocols

Manufacturing Process

The synthesis of this compound involves a multi-step chemical process:

-

Diazotization: The process begins with the diazotization of 2-Amino-4,5-dichlorobenzenesulfonic acid.[2] This reaction, typically carried out in an acidic solution with sodium nitrite, converts the primary aromatic amine into a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.[2] This coupling reaction forms the azo chromophore responsible for the pigment's color.

-

Laking/Salification: The final step involves the conversion of the resulting water-soluble dye into an insoluble pigment by forming a calcium salt.[2] This is achieved by adding a soluble calcium salt, which precipitates the pigment.

Fastness Testing (General Methodology)

Logical Relationships and Workflows

Due to the nature of this compound as an industrial chemical, information regarding its involvement in biological signaling pathways is not applicable. However, the following diagrams illustrate the logical workflow of its synthesis and its key properties influencing its applications.

Caption: Manufacturing Workflow for this compound.

Caption: Key Properties and Applications of this compound.

Applications

This compound is primarily utilized in applications that demand high thermal stability and excellent light and weather fastness. Its reddish-yellow shade and ease of dispersion make it a versatile choice for various systems.[1]

-

Plastics: It is highly recommended for coloring a wide range of plastics, including engineering plastics like ABS and HDPE that are processed at high temperatures.[1][11] Its non-warping nature is a significant advantage in plastic applications.[10]

-

Coatings: The pigment is suitable for powder coatings and coil coatings where durability and color retention are critical.[1][11]

-

Inks: It finds use in offset, water-based, and solvent-based inks.[11]

References

- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 2. This compound [dyestuffintermediates.com]

- 3. roselychem.com [roselychem.com]

- 4. sypigment.com [sypigment.com]

- 5. union-pigment.com [union-pigment.com]

- 6. This compound | Fast Yellow K2270 | CAS 65212-77-3 | Origo Chem [origochem.com]

- 7. This compound|Fast Yellow K-2270|CAS No.65212-77-3 [xcolorpigment.com]

- 8. advaityadyechem.co.in [advaityadyechem.co.in]

- 9. zeyachem.net [zeyachem.net]

- 10. epsilonpigments.com [epsilonpigments.com]

- 11. zeyachem.net [zeyachem.net]

- 12. admin.heubach.com [admin.heubach.com]

Unveiling the Crystalline Architecture of Pigment Yellow 183: A Technical Guide to the α- and β-Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the α- and β-phase crystal structures of C.I. Pigment Yellow 183 (PY 183), a commercially significant monoazo calcium laked pigment. A comprehensive understanding of the solid-state structure of pigments is crucial as it directly influences their physicochemical properties, such as color, heat stability, and lightfastness, which are critical parameters in their application. This document summarizes the crystallographic data, details the experimental protocols for synthesis and structure determination, and presents a visual representation of the phase relationship.

Introduction to this compound Polymorphism

This compound, with the chemical formula Ca(C₁₆H₁₀Cl₂N₄O₇S₂)·nH₂O, is known to exist in at least two crystalline polymorphs, designated as the α-phase and the β-phase. These phases exhibit distinct crystal structures, leading to differences in their physical properties and performance characteristics. The determination of these crystal structures has been instrumental in understanding the structure-property relationships of this class of pigments. The α-phase structure was elucidated from X-ray powder diffraction data, while the more complex β-phase was determined from single-crystal X-ray analysis[1][2]. Both phases are characterized by a double-layer structure, comprising nonpolar layers of the organic pigment backbone and polar layers containing calcium ions, sulfonate groups, and water molecules[1][2].

Crystallographic Data of α- and β-Phases

The crystallographic parameters for the α- and β-phases of this compound are summarized in the tables below. This data is essential for computational modeling, phase identification, and quality control in pigment manufacturing. The data is derived from the seminal work by Ivashevskaya et al. (2009)[1][2].

Table 1: Crystallographic Data for α-Phase of this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂CaCl₂N₄O₈S₂ |

| Formula Weight | 563.39 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.9573 (3) |

| b (Å) | 11.9918 (3) |

| c (Å) | 18.2913 (4) |

| α (°) | 85.345 (1) |

| β (°) | 88.019 (1) |

| γ (°) | 64.993 (1) |

| Volume (ų) | 2151.35 (9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.739 |

Table 2: Crystallographic Data for β-Phase of this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆CaCl₂N₄O₁₀S₂ |

| Formula Weight | 599.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.1921 (2) |

| b (Å) | 29.8511 (6) |

| c (Å) | 14.1565 (3) |

| β (°) | 108.384 (1) |

| Volume (ų) | 4489.1 (2) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.775 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of the α- and β-phases of this compound.

Synthesis of α-Phase this compound

The α-phase of PY 183 is the commercially produced form. To improve its crystallinity for structural analysis, the following procedure was employed[2]:

-

A sample of commercial α-Pigment Yellow 183 (Paliotol® Yellow K2270 from BASF) is suspended in a mixture of water and isobutanol.

-

The suspension is heated under reflux for 1 hour.

-

The resulting fine yellow powder with enhanced crystallinity is then isolated.

Synthesis of β-Phase this compound

The β-phase of PY 183 was synthesized in the laboratory using a multi-step process[2]:

-

Diazotization: 2-Amino-4,5-dichlorobenzenesulfonic acid is diazotized using a conventional method with an aqueous solution of sodium nitrite. Excess nitrous acid is subsequently removed with amidosulfonic acid.

-

Coupling: The resulting diazonium salt is coupled with 1-(3-sulfophenyl)-3-methyl-5-pyrazolinone in a weakly acidic medium (pH = 5-6).

-

Laking: The coupled product is then reacted with calcium chloride to form the calcium salt lake, which precipitates out of solution.

-

Post-treatment: The precipitate is heated, filtered, washed, and dried to yield the β-phase of this compound.

X-ray Diffraction Analysis

The crystal structure of the α-phase was determined from high-resolution laboratory X-ray powder diffraction data. The structure solution was achieved using real-space methods, specifically simulated annealing, with the program DASH. The positions of the calcium ions and water molecules were located by combining real-space methods and repeated Rietveld refinements using the TOPAS software, which was also used for the final refinement[1][2].

Single crystals of the β-phase suitable for X-ray diffraction were obtained. A suitable crystal was mounted on a diffractometer, and intensity data was collected. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Phase Relationship and Structural Overview

The α- and β-phases of this compound represent two distinct packing arrangements of the same fundamental molecular components. The transformation between these phases and the conditions that favor the formation of one over the other are critical aspects of pigment production and application. The following diagram illustrates the logical relationship in the synthesis and characterization of these two phases.

Conclusion

This technical guide has provided a detailed overview of the α- and β-phase crystal structures of this compound. The tabulated crystallographic data and the outlined experimental protocols offer a valuable resource for researchers and professionals in the fields of pigment chemistry, materials science, and drug development. The distinct crystal structures of the two phases underscore the importance of polymorphism in determining the final properties and performance of a pigment. Further research into the controlled synthesis of each phase and the transitions between them could lead to the development of PY 183 grades with tailored properties for specific high-performance applications.

References

N,N-Dimethylformamide Solvate of Pigment Yellow 183: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N,N-dimethylformamide (DMF) solvate of Pigment Yellow 183 (PY 183), a commercially significant organic pigment. This document details its synthesis, crystal structure, and key physicochemical properties, offering valuable insights for professionals in materials science and related fields.

Introduction

This compound, chemically identified as the calcium salt of 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulfonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulfonic acid, is a monoazo laked pigment known for its exceptional heat stability and lightfastness.[1] These properties make it a preferred choice for coloring plastics, particularly high-density polyethylene (B3416737) (HDPE), where it can withstand processing temperatures up to 300°C.[2][3][4] The formation of solvates, where solvent molecules are incorporated into the crystal lattice of a compound, can significantly influence its physical and chemical characteristics, including its stability, solubility, and coloristic properties. The study of the N,N-dimethylformamide solvate of PY 183 provides a deeper understanding of the intermolecular interactions that govern the properties of this class of pigments.

Synthesis and Formation

The N,N-dimethylformamide solvate of this compound is typically prepared through the recrystallization of the parent pigment from DMF. The formation of single crystals suitable for X-ray diffraction allows for the detailed elucidation of its three-dimensional structure.

Synthesis Workflow

The synthesis of the DMF solvate is a straightforward crystallization process from a solution of the parent pigment.

Physicochemical Properties

The incorporation of DMF into the crystal lattice of this compound can alter its physical and chemical properties compared to the unsolvated pigment.

Data Summary

The following tables summarize key quantitative data for this compound and its N,N-dimethylformamide solvate.

| General Properties of this compound | Value | Reference |

| Chemical Formula | C₁₆H₁₀Cl₂N₄O₇S₂Ca | [1] |

| C.I. Name | This compound | [1] |

| C.I. Number | 18792 | [1] |

| CAS Number | 65212-77-3 | [1] |

| Heat Resistance | up to 300 °C | [1][2][3][4] |

| Light Fastness (1-8 scale) | 7-8 | [1][2] |

| Migration Resistance (1-5 scale) | 5 | [1] |

| Acid Resistance (1-5 scale) | 5 | [1] |

| Alkali Resistance (1-5 scale) | 5 | [1] |

| Crystallographic Data for PY 183 DMF Solvate | Details | Reference |

| Analysis Method | Single-Crystal X-ray Analysis | |

| Crystal Structure | The crystal structure of the N,N-dimethylformamide solvate of P.Y. 183 has been determined. | |

| Structural Feature | Exhibits a double-layer structure, with nonpolar layers containing the C/N backbone and polar layers with calcium ions, sulfonate groups, and solvent molecules. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the N,N-dimethylformamide solvate of this compound.

Synthesis of Single Crystals of PY 183 DMF Solvate

This protocol is adapted from the literature for the growth of single crystals suitable for X-ray diffraction.

-

Dissolution: Dissolve approximately 0.14 g of this compound in 1.5 ml of N,N-dimethylformamide (DMF) in a beaker by heating.

-

Crystallization: Seal the beaker and allow the solution to cool slowly to room temperature.

-

Isolation: After 2 to 4 hours, yellow crystals of the DMF solvate will precipitate. The crystals can be collected by filtration.

Single-Crystal X-ray Diffraction (SCXRD)

This is a general protocol for the structural analysis of molecular crystals.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information on unit cell dimensions, space group, and atomic coordinates.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and composition of the solvate.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA crucible.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Interpretation: The weight loss as a function of temperature is recorded. The temperature at which weight loss occurs indicates the decomposition of the solvate and the parent molecule.

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate thermal transitions such as melting, crystallization, and phase changes.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Analysis: The sample and reference are heated at a constant rate (e.g., 10 °C/min).

-

Data Interpretation: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and the solvent.

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the sample with potassium bromide and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.

-

Analysis: The sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber.

-

Data Interpretation: The resulting spectrum shows absorption bands characteristic of the vibrational modes of the functional groups in the pigment and the entrapped DMF.

Structural and Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of the N,N-dimethylformamide solvate of this compound.

The crystal structure of the N,N-dimethylformamide solvate of this compound, as determined by single-crystal X-ray analysis, reveals a layered arrangement. This structure consists of nonpolar layers formed by the carbon and nitrogen backbone of the pigment molecules and polar layers containing the calcium ions, sulfonate groups, and the entrapped N,N-dimethylformamide molecules. This layered architecture is a key factor influencing the pigment's properties.

Thermal analysis techniques such as TGA and DSC are crucial for understanding the thermal stability of the solvate. TGA can quantify the amount of DMF present in the crystal lattice and determine the onset temperature of decomposition. DSC can identify phase transitions and the energy changes associated with them, providing insights into the stability of the solvated form compared to the unsolvated pigment.

Spectroscopic methods like FTIR are instrumental in confirming the presence of both the pigment and the solvent molecules in the solvate. Shifts in the characteristic vibrational frequencies of the functional groups of the pigment and DMF can provide evidence of intermolecular interactions between the two components.

Applications and Significance

While this compound is widely used in the plastics and coatings industry, the study of its solvates is primarily of academic and research interest. Understanding the formation and properties of solvates is critical for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms, including solvates, is essential in the pharmaceutical and pigment industries to ensure the selection of the most stable and effective form.

-

Crystallization Process Optimization: Knowledge of solvate formation helps in designing crystallization processes to either target or avoid the formation of specific solvates.

-

Structure-Property Relationships: Studying the crystal structures of solvates provides fundamental insights into the intermolecular forces that dictate the macroscopic properties of organic materials.

For drug development professionals, the principles of solvate formation and characterization are directly applicable to active pharmaceutical ingredients (APIs), where the presence of a solvate can significantly impact a drug's solubility, bioavailability, and stability.

References

Tautomeric Forms of Monoazo Yellow Pigments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoazo yellow pigments, a cornerstone of the colorant industry, exhibit a fascinating and critical phenomenon known as tautomerism. This reversible isomerization between the azo-enol and keto-hydrazone forms dictates the pigment's color, stability, and overall performance. Understanding and controlling this equilibrium is paramount for the rational design of novel colorants and for applications in fields such as drug development where molecular recognition and interaction are key. This technical guide provides a comprehensive overview of the tautomeric forms of monoazo yellow pigments, detailing the underlying chemistry, experimental methodologies for characterization, and quantitative data on the tautomeric equilibrium.

Introduction to Azo-Hydrazone Tautomerism

Monoazo pigments containing a hydroxyl group ortho or para to the azo linkage can exist as two distinct tautomeric structures: the azo-enol form and the keto-hydrazone form. The equilibrium between these two forms is influenced by a variety of factors including the electronic nature of substituents, the polarity of the solvent, temperature, and pH. The hydrazone form is often favored in polar solvents and in the solid state due to its ability to form intramolecular hydrogen bonds, which enhances its stability. Conversely, nonpolar solvents can favor the azo-enol form. The specific tautomeric form present has a profound impact on the pigment's properties, including its absorption spectrum, lightfastness, and solubility.

Structural and Spectroscopic Characteristics of Tautomers

The azo-enol and keto-hydrazone tautomers possess distinct structural and, consequently, spectroscopic signatures. The azo-enol form is characterized by a true azo (-N=N-) bond and a hydroxyl (-OH) group, while the keto-hydrazone form contains a hydrazone (-NH-N=C<) linkage and a keto (C=O) group. These structural differences lead to different electronic transitions and therefore different absorption spectra.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for investigating azo-hydrazone tautomerism. The two tautomers typically exhibit distinct absorption maxima (λmax). The keto-hydrazone form generally absorbs at a longer wavelength (bathochromic shift) compared to the azo-enol form, resulting in a deeper color. The relative intensities of these absorption bands can be used to estimate the position of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, provides detailed structural information about the tautomers in solution and in the solid state. Key diagnostic signals include the chemical shifts of the protons and carbons in the vicinity of the tautomerizable group. For instance, the ¹H NMR spectrum of the hydrazone tautomer will show a characteristic N-H proton signal, which is absent in the azo-enol form. Similarly, the ¹³C NMR spectrum will display a signal corresponding to the keto carbon in the hydrazone form. ¹⁵N NMR is particularly powerful as the nitrogen atoms are directly involved in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. By precisely locating the positions of the hydrogen atoms, it can definitively distinguish between the azo-enol and keto-hydrazone structures. This technique has been instrumental in confirming the predominance of the hydrazone form in the crystalline state for many monoazo yellow pigments.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium can be quantified by the equilibrium constant, KT = [Hydrazone]/[Azo]. This constant can be determined using various spectroscopic techniques.

| Pigment/Dye System | Solvent/State | Predominant Tautomer | Hydrazone Percentage (%) | Analytical Method | Reference |

| Allura Red (ALR) | Polar Solvent | Hydrazone | ~80 | Variable Temperature 2D ¹H-¹⁵N HMBC NMR | |

| Amaranth (AMA) | Polar Solvent | Hydrazone | ~80 | Variable Temperature 2D ¹H-¹⁵N HMBC NMR | |

| Naphthalene-based azo dye 1c | Solution | Hydrazone | 71 | ¹⁵N NMR | |

| Naphthalene-based azo dye 2c | Solution | Hydrazone | 90 | ¹⁵N NMR | |

| Naphthalene-based azo dye 3c | Solution | Hydrazone | 94 | ¹⁵ |

The Luminescence of Solid-State Disazomethine Dyes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, photophysical properties, and applications of disazomethine dyes exhibiting solid-state fluorescence, tailored for researchers, scientists, and professionals in drug development.

Disazomethine dyes, a class of organic compounds characterized by the presence of two azomethine (-CH=N-) groups within a conjugated system, are emerging as promising candidates for a variety of applications owing to their unique photophysical properties. While their behavior in solution has been a subject of study, their fluorescence in the solid state presents a particularly intriguing and technologically valuable phenomenon. This technical guide provides a comprehensive overview of the core principles governing the solid-state fluorescence of disazomethine dyes, details on their synthesis and characterization, and a summary of their current and potential applications in research and drug development.

Core Principles of Solid-State Fluorescence in Disazomethine Dyes

The fluorescence of organic dyes is often quenched in the solid state due to aggregation-caused quenching (ACQ), a process where intermolecular interactions in the aggregated state create non-radiative decay pathways for the excited state. However, a significant number of organic dyes, including certain disazomethine derivatives, exhibit the opposite behavior, known as Aggregation-Induced Emission (AIE). This phenomenon is central to understanding the solid-state luminescence of these compounds.

The primary mechanism behind AIE is the restriction of intramolecular motions (RIM) in the aggregated or solid state. In dilute solutions, flexible parts of the dye molecule, such as phenyl rings, can undergo low-frequency rotational or vibrational motions, which provide non-radiative pathways for the excited state to relax, thus quenching fluorescence. In the solid state, these motions are physically constrained by intermolecular interactions, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence.

For disazomethine dyes, the planarity of the conjugated backbone and the nature of the terminal substituent groups play a crucial role in their solid-state emission characteristics. The introduction of bulky groups can prevent tight π-π stacking, which often leads to ACQ, while still allowing for sufficient intermolecular interactions to restrict intramolecular rotations, thereby promoting AIE.

Quantitative Photophysical Data

The solid-state fluorescence properties of disazomethine and related azomethine dyes can be quantified by several parameters, including the fluorescence quantum yield (ΦF), the maximum emission wavelength (λem), and the Stokes shift. Below are tables summarizing available quantitative data for representative solid-state fluorescent azomethine derivatives. It is important to note that specific data for a wide range of disazomethine dyes is still limited in the literature.

| Compound/Dye Derivative | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Quantum Yield (ΦF)solid | Color of Emission | Reference |

| Push-pull azastilbene 1 (R = -OH) | 400 | 474 | Not Reported | Blue | [1] |

| Push-pull azastilbene 2 (R = -OCH3) | 400 | 469 | Not Reported | Bright-blue | [1] |

| Push-pull azastilbene 3 (R = -OCH2CH3) | 400 | 537 | Not Reported | Green | [1] |

| Push-pull azastilbene 4 (R = -N(CH3)2) | 400 | 568 | 0.61 | Yellow | [1] |

| Push-pull azastilbene 5 (R = -N(CH2CH3)2) | 400 | 540, 630 | 0.84 | Orange | [1] |

Experimental Protocols

General Synthesis of Disazomethine Dyes

The synthesis of disazomethine dyes typically involves a condensation reaction between an aromatic diamine and two equivalents of an aromatic aldehyde. The following is a general protocol that can be adapted for the synthesis of various disazomethine derivatives.

Materials:

-

Aromatic diamine (e.g., p-phenylenediamine)

-

Aromatic aldehyde (e.g., salicylaldehyde (B1680747) or a substituted benzaldehyde)

-

Solvent (e.g., ethanol, methanol, or acetic acid)

-

Catalyst (optional, e.g., a few drops of a strong acid like HCl)

Procedure:

-

Dissolve the aromatic diamine in the chosen solvent in a round-bottom flask.

-

Add two molar equivalents of the aromatic aldehyde to the solution.

-

If a catalyst is used, add it to the reaction mixture.

-

Reflux the mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a cold solvent to remove any unreacted starting materials.

-

Dry the purified disazomethine dye in a vacuum oven.

-

Characterize the synthesized dye using techniques such as NMR, FT-IR, and mass spectrometry.

References

In-Depth Technical Guide: Health and Safety Data for Pigment Yellow 183

This technical guide provides a comprehensive overview of the available health and safety data for C.I. Pigment Yellow 183 (CAS No. 65212-77-3). The information is compiled from various safety data sheets and technical product descriptions intended for researchers, scientists, and professionals in drug development. This document summarizes the pigment's chemical and physical properties, toxicological profile, and recommended safety measures.

Chemical and Physical Properties

This compound is a monoazo calcium salt lake pigment known for its reddish-yellow shade, excellent heat stability, and lightfastness.[1][2][3] These properties make it suitable for coloring plastics and coatings that require high-temperature processing.[3][4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | Benzenesulfonic acid, 4,5-dichloro-2-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-, calcium salt (1:1) |

| C.I. Name | This compound[1] |

| C.I. Number | 18792[1][5] |

| CAS Number | 65212-77-3[1][5] |

| EC Number | 265-634-4[1][5] |

| Molecular Formula | C₁₆H₁₀CaCl₂N₄O₇S₂[1][2][5] |

| Molecular Weight | 545.40 g/mol [5] |

| Chemical Group | Monoazo Yellow, Ca salt[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Yellow powder | [2][6] |

| Shade | Reddish Yellow | [2][6] |

| Density | 1.42 - 1.80 g/cm³ | [2][5][6] |

| Heat Resistance/Stability | 280 - 300 °C | [1][2][4][6] |

| Oil Absorption | 35 - 55 g/100g | [2][5][6] |

| pH Value | 5.0 - 8.0 | [5][6] |

| Surface Area | 27 m²/g | [1] |

Table 3: Fastness and Resistance Properties of this compound (Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, where the higher number indicates better performance.)

| Property | Rating | Source(s) |

| Light Fastness | 7 - 8 (out of 8) | [1][2][4][6] |

| Weather Fastness | 5 (out of 5) | [4] |

| Migration Resistance | 5 (out of 5) | [1][2][6] |

| Acid Resistance | 5 (out of 5) | [1][4][6] |

| Alkali Resistance | 5 (out of 5) | [1][4][6] |

| Water Resistance | 4 (out of 5) | [4] |

| Oil Resistance | 4 (out of 5) | [4] |

| Alcohol Resistance | 4 - 5 (out of 5) | [4][6] |

| Ester Resistance | 5 (out of 5) | [6] |

| Benzene Resistance | 4 (out of 5) | [7] |

| Ketone Resistance | 4 (out of 5) | [7] |

| Soap Resistance | 5 (out of 5) | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicological and physical properties cited in this guide are not available in the publicly accessible documentation. The data is primarily derived from summary-level Safety Data Sheets (SDS) and Technical Data Sheets (TDS) provided by chemical manufacturers and suppliers.

-

Toxicological Studies : The "no data available" status for most toxicological endpoints indicates that comprehensive studies have either not been conducted, are not publicly available, or are proprietary. The single available LD50 value suggests a standard acute oral toxicity test was performed, likely following an OECD guideline (e.g., OECD 420, 423, or 425), but the specific protocol is not disclosed.

-

Fastness and Resistance Properties : These properties are determined by industry-standard testing methods. For example, lightfastness is typically assessed using xenon arc lamps to simulate sunlight exposure (e.g., ISO 105-B02). Heat resistance is determined by observing color change in a plastic or coating medium after exposure to a specific temperature for a set duration. Migration resistance is tested by placing a colored sample in contact with an uncolored material (often flexible PVC) under heat and pressure and observing any color transfer. The specific parameters for the cited this compound data are not provided.

Toxicological Data

The available toxicological data for this compound is limited. The substance is generally not classified as hazardous according to EC directives.[8][9] The primary concern during handling is the potential for mechanical irritation due to its particulate nature as a powder.

Table 4: Summary of Toxicological Data for this compound

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | LD50 (Rat): > 2400 mg/kg | [8] |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | [8] |

| Skin Corrosion/Irritation | Not irritating | [8] |

| Serious Eye Damage/Irritation | No data available (presumed not irritating) | [8] |

| Respiratory or Skin Sensitization | No data available | [8] |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | No data available | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Occupational Exposure and Safety

Due to the lack of specific toxicity data, no official occupational exposure limits (OELs) have been established for this compound.[10][11] In the absence of specific limits, it is best practice to control exposure to airborne dust to a minimum.

Table 5: Occupational Exposure Limits for this compound

| Jurisdiction | Type | Value |

| OSHA (USA) | PEL | Not established |

| ACGIH (USA) | TLV | Not established |

| EU | IOELV | Not established |

Recommended Safety and Handling Procedures

Standard good industrial hygiene practices should be followed.[10][11] This includes using the substance in well-ventilated areas, avoiding dust formation, and preventing contact with skin and eyes.[10][12] Personal Protective Equipment (PPE) such as safety glasses, gloves, and respiratory protection (dust mask) should be used when handling the powder.[9][12]

Visualized Workflows and Logical Relationships

As no data on biological signaling pathways is available, the following diagrams illustrate the logical workflows for risk assessment and safety procedures based on the available information.

References

- 1. This compound | Fast Yellow K2270 | CAS 65212-77-3 | Origo Chem [origochem.com]

- 2. China this compound / CAS 65212-77-3 factory and manufacturers | Precise Color [precisechem.com]

- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 4. zeyachem.net [zeyachem.net]

- 5. union-pigment.com [union-pigment.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. China this compound / CAS 65212-77-3 factory and manufacturers | Precise Color [precisechem.com]

- 8. vipulorganics.com [vipulorganics.com]

- 9. zeyachem.net [zeyachem.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. sypigment.com [sypigment.com]

An In-depth Technical Guide to the Environmental Fate and Impact of Azo Pigments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impacts of azo pigments. Azo pigments are a major class of synthetic organic colorants used in a wide variety of applications, including textiles, plastics, paints, and printing inks. Due to their widespread use and chemical stability, their potential environmental persistence and effects on ecosystems are of significant concern. This document details their degradation pathways, summarizes their ecotoxicological effects on various aquatic organisms, outlines standard experimental protocols for their assessment, and describes the molecular mechanisms underlying their toxicity.

Environmental Fate of Azo Pigments

The environmental fate of azo pigments is largely governed by their low water solubility and high stability. While generally resistant to biodegradation under aerobic conditions, they can undergo transformation and degradation through various physical and chemical processes.

Persistence and Biodegradation

Azo pigments are generally considered persistent in the environment due to their large molecular size and low water solubility, which limits their bioavailability to microorganisms.[1][2] Short-term studies often indicate that they are not readily or inherently biodegradable.[2] However, under certain conditions, particularly in anaerobic environments such as sediments and sludge, biodegradation can occur.[3]

The primary mechanism of anaerobic biodegradation is the reductive cleavage of the azo bond (-N=N-), which is the chromophore of the molecule.[3] This process is catalyzed by microbial azoreductases and results in the formation of colorless aromatic amines, which can be more mobile and toxic than the parent pigment.[4] The degradation of some azo dyes has been shown to follow first-order or zero-order kinetics, depending on the specific dye and environmental conditions.[5] For instance, the anaerobic degradation of Reactive Red 141 has been reported with first-order kinetic constants ranging from 0.034 to 0.44 hr⁻¹.[5]

Photodegradation

Photodegradation can be a significant pathway for the transformation of azo pigments in the aquatic environment. The absorption of UV-visible light can lead to the breakdown of the azo bond and other parts of the molecule. The efficiency of photodegradation is influenced by factors such as the chemical structure of the pigment, pH, and the presence of other substances in the water.[6][7] The process often involves the generation of reactive oxygen species (ROS) that attack the pigment molecule.[8] Studies have shown that the photocatalytic degradation of some azo dyes can be highly efficient, with significant reductions in color and concentration within a few hours under UV irradiation.[7][9]

Adsorption and Bioaccumulation

Due to their hydrophobic nature, azo pigments have a strong tendency to adsorb to organic matter in soil, sediment, and sludge.[2] This partitioning behavior can lead to their accumulation in these environmental compartments.

Bioaccumulation of intact azo pigments in aquatic organisms is generally considered to be low. Their large molecular size and low water solubility hinder their uptake across biological membranes.[2] However, the degradation products, particularly the aromatic amines, may have a higher potential for bioaccumulation.

Ecotoxicological Impacts of Azo Pigments

The ecotoxicity of azo pigments is a complex issue. While the intact pigments generally exhibit low acute toxicity due to their limited bioavailability, their degradation products, the aromatic amines, are of greater concern due to their potential for carcinogenicity and mutagenicity.[4][10]

Aquatic Toxicity

Azo pigments and their degradation products can have adverse effects on a range of aquatic organisms, from primary producers (algae) to invertebrates and fish.

2.1.1 Algae

Algae are foundational to aquatic food webs, and their growth can be inhibited by the presence of toxic substances. Azo dyes can reduce light penetration in the water column, affecting photosynthesis.[11] Standardized tests, such as the OECD 201 guideline, are used to assess the toxicity of chemicals to algae by measuring the inhibition of their growth.[12][13][14]

2.1.2 Invertebrates

Aquatic invertebrates, such as Daphnia magna, are key indicator species in ecotoxicology. The acute toxicity of chemicals to Daphnia is typically assessed by measuring their immobilization, as outlined in the OECD 202 guideline.[15][16][17] While intact azo pigments often show low acute toxicity to Daphnia, some studies have reported EC50 values for specific azo dyes.

2.1.3 Fish

Fish are important vertebrates in aquatic ecosystems and are often used to assess the toxicity of environmental contaminants. The zebrafish (Danio rerio) embryo is a common model for developmental toxicity studies. Exposure to certain azo dyes has been shown to cause developmental abnormalities and lethality in zebrafish embryos.[1][18]

Table 1: Summary of Acute Toxicity Data for Selected Azo Dyes in Zebrafish Embryos (72-hour exposure)

| Azo Dye | LC50 (mM) | EC50 (mM) | Reference |

| Tartrazine | 47.10 | 42.66 | [1][18] |

| Sunset Yellow | 38.93 | 29.81 | [1][18] |

| Amaranth | 39.86 | 31.94 | [1][18] |

| Allura Red | 47.42 | 40.05 | [1][18] |

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the environmental fate and impact of azo pigments. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Aquatic Toxicity Testing

3.1.1 Algal Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.[12][13][14]

-

Test Organism: Pseudokirchneriella subcapitata or other recommended algal species.

-

Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

-

Endpoint: The inhibition of growth is measured by a reduction in biomass or cell density compared to a control. The EC50 (the concentration causing a 50% reduction in growth) is calculated.

-

Procedure:

-

Prepare a series of test solutions with at least five concentrations of the azo pigment and a control.

-

Inoculate each test flask with a known concentration of algae.

-

Incubate the flasks under constant illumination and temperature for 72 hours.

-

Measure the algal biomass (e.g., by cell counts or fluorescence) at the beginning and end of the test.

-

Calculate the average specific growth rate and the percent inhibition for each concentration.

-

Determine the EC50 value using statistical methods.

-

3.1.2 Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.[15][16][17][19][20]

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours. The EC50 (the concentration causing 50% immobilisation) is calculated.

-

Procedure:

-

Prepare a series of test solutions with at least five concentrations of the azo pigment and a control.

-

Place a set number of daphnids (e.g., 5) into each test vessel containing the test solution.

-

Incubate the vessels at a constant temperature for 48 hours under a defined light-dark cycle.

-

Observe and record the number of immobilised daphnids at 24 and 48 hours.

-

Calculate the percentage of immobilisation for each concentration.

-

Determine the 48-hour EC50 value using statistical methods.

-

Analytical Methods for Aromatic Amines

The detection and quantification of aromatic amines, the degradation products of azo pigments, are crucial for assessing environmental contamination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques.

3.2.1 Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common method for extracting and concentrating aromatic amines from water samples.[21][22][23][24]

-

Principle: A water sample is passed through a solid sorbent cartridge that retains the aromatic amines. The amines are then eluted with a small volume of an organic solvent.

-

Procedure:

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and then with water.

-

Pass the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the retained aromatic amines with a suitable solvent (e.g., methanol or acetonitrile).

-

Concentrate the eluate and reconstitute it in a solvent compatible with the analytical instrument.

-

3.2.2 Instrumental Analysis: HPLC with UV or Mass Spectrometric Detection

-

Chromatographic Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: A Diode Array Detector (DAD) or a mass spectrometer (MS) can be used for detection and quantification. MS provides higher selectivity and sensitivity.

Molecular Mechanisms of Toxicity

The toxicity of azo pigments, particularly their aromatic amine metabolites, is often linked to their ability to induce oxidative stress and cause genetic damage.

Oxidative Stress and the Keap1-Nrf2-ARE Signaling Pathway

Aromatic amines can lead to the production of reactive oxygen species (ROS) in cells, causing oxidative stress. The Keap1-Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress.[18][25][26][27][28]

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. When cells are exposed to oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and protecting the cell from damage.

Caption: The Keap1-Nrf2-ARE signaling pathway for cellular defense against oxidative stress.

Genotoxicity and DNA Adduct Formation

The carcinogenicity of many aromatic amines is attributed to their metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts.[1][4][10][29][30][31][32][33][34][35] This process can lead to mutations and initiate cancer.

The metabolic activation of aromatic amines typically involves a series of enzymatic reactions, primarily in the liver. Cytochrome P450 enzymes can N-hydroxylate the aromatic amine, forming an N-hydroxyarylamine. This intermediate can then be further activated, for example, by O-acetylation or O-sulfonation, to form a highly reactive nitrenium ion. The nitrenium ion is a potent electrophile that can attack nucleophilic sites on DNA bases, particularly guanine, to form stable DNA adducts.[1][10][30][32]

Caption: Metabolic activation of aromatic amines leading to DNA adduct formation and genotoxicity.

Conclusion

Azo pigments represent a class of compounds with a complex environmental profile. While the intact pigments are generally of low acute toxicity due to their poor bioavailability, their persistence and potential to degrade into harmful aromatic amines necessitate a thorough understanding of their environmental fate and impact. This guide has provided an overview of the key processes governing their behavior in the environment, standardized methods for their ecotoxicological assessment, and the molecular mechanisms underlying their toxicity. For researchers, scientists, and drug development professionals, a comprehensive evaluation of the environmental risks associated with any new or existing azo pigment is crucial for ensuring environmental protection and human health.

References

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]

- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic amine DNA adduct formation in chronically-exposed mice: considerations for human comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anaerobic degradation kinetics of reactive dye with different carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 15. oecd.org [oecd.org]

- 16. shop.fera.co.uk [shop.fera.co.uk]

- 17. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 18. researchgate.net [researchgate.net]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 28. Frontiers | Social isolation: an integrated molecular web that disrupts cellular homeostasis [frontiersin.org]

- 29. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. storage.imrpress.com [storage.imrpress.com]

- 32. publications.iarc.who.int [publications.iarc.who.int]

- 33. microbenotes.com [microbenotes.com]

- 34. The role of DNA damage in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Solubility of Pigment Yellow 183 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 183 (C.I. 18792; CAS No. 65212-77-3) is a monoazo calcium lake pigment.[1][2] It is recognized for its reddish-yellow shade, excellent heat stability, and good lightfastness, making it a popular choice for coloring plastics, particularly those processed at high temperatures like polyolefins, PVC, and ABS.[3][4][5] Understanding the solubility of this pigment in various organic solvents is crucial for its application in inks, coatings, and for toxicological and environmental assessments. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and a detailed protocol for its quantitative determination.

Properties of this compound

A summary of the general, physical, and chemical properties of this compound is presented in Table 1.

Table 1: General, Physical, and Chemical Properties of this compound

| Property | Value | References |

| General Properties | ||